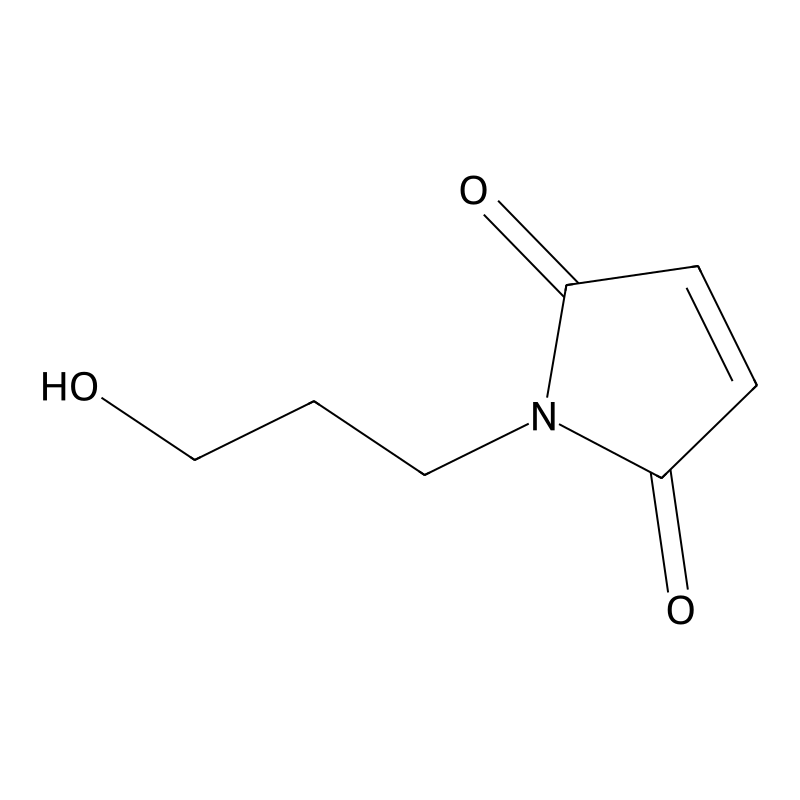

n-(3-hydroxypropyl)maleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation

HPMA is a valuable crosslinker in bioconjugation chemistry. Due to its functional groups, it can form covalent bonds with biomolecules like antibodies, proteins, and drugs. This ability allows researchers to attach HPMA-linked molecules to other targets for various applications PubChem: ).

Drug Delivery Systems

HPMA is being explored for its potential use in drug delivery systems. Its biocompatible properties and ability to conjugate with drugs make it a promising candidate for targeted drug delivery PubMed Central: ).

N-(3-hydroxypropyl)maleimide undergoes several key reactions:

- Michael Addition: The electrophilic double bond of the maleimide can react with nucleophiles such as thiols, amines, and alcohols through Michael addition, forming stable adducts. This reaction is particularly significant in bioconjugation applications where thiol groups from cysteine residues are involved .

- Diels-Alder Reaction: The maleimide group can also participate in Diels-Alder reactions, allowing for the formation of more complex structures by reacting with suitable diene partners .

- Hydrolysis: Under certain conditions, N-(3-hydroxypropyl)maleimide can undergo hydrolysis, leading to the formation of maleic acid derivatives and other products .

The biological activity of N-(3-hydroxypropyl)maleimide is largely tied to its reactivity with thiols. It has been utilized in various biochemical applications, including:

- Protein Labeling: The compound can be used to label proteins and peptides containing cysteine residues, enabling tracking and visualization in biological studies.

- Drug Delivery Systems: Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery systems, particularly in cancer therapy where site-specific targeting is crucial .

Several synthesis methods have been developed for N-(3-hydroxypropyl)maleimide:

- Direct Reaction of Maleic Anhydride: Maleic anhydride can be reacted with 3-hydroxypropylamine under controlled conditions to yield N-(3-hydroxypropyl)maleimide. This method typically involves dehydration steps to facilitate the formation of the imide bond.

- Modification of Existing Maleimides: Starting from commercially available maleimides, the introduction of a hydroxypropyl group can be achieved through nucleophilic substitution reactions .

- Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during synthesis, especially when dealing with sterically hindered substrates .

N-(3-hydroxypropyl)maleimide has diverse applications across various fields:

- Bioconjugation Chemistry: It is widely used for attaching biomolecules to surfaces or other molecules via thiol-maleimide chemistry, which is crucial in developing biosensors and drug delivery systems.

- Polymer Chemistry: The compound can serve as a monomer or crosslinking agent in polymer synthesis, contributing to the development of materials with specific functionalities .

- Diagnostic Tools: Its ability to conjugate with proteins makes it valuable in creating diagnostic assays that require specific binding interactions.

Studies on N-(3-hydroxypropyl)maleimide interactions focus primarily on its reactivity with thiols. These studies reveal that:

- The compound exhibits high specificity towards thiol groups, which allows for selective labeling without significant side reactions.

- Kinetic studies indicate that the reaction rates are influenced by factors such as pH and temperature, which are critical for optimizing conditions in practical applications .

N-(3-hydroxypropyl)maleimide shares similarities with several other compounds that contain maleimide functionalities. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

N-(3-hydroxypropyl)maleimide stands out due to its balance between hydrophilicity provided by the hydroxy group and reactivity from the maleimide moiety, making it particularly useful in aqueous environments for bioconjugation applications.

Nucleophilic Ring-Opening of Maleic Anhydride with 3-Hydroxypropylamine

The nucleophilic ring-opening of maleic anhydride by 3-hydroxypropylamine is the primary synthesis route for N-(3-hydroxypropyl)maleimide. Maleic anhydride reacts with the primary amine group of 3-hydroxypropylamine, initiating a two-step process: (1) nucleophilic attack at the carbonyl carbon, forming a maleamic acid intermediate, and (2) intramolecular cyclodehydration to yield the maleimide ring.

Reaction Mechanism:

- Nucleophilic Attack: The amine group attacks the electrophilic carbonyl carbon of maleic anhydride, breaking the cyclic anhydride structure and forming a maleamic acid.

- Cyclodehydration: Acid catalysis or thermal conditions facilitate the elimination of water, forming the maleimide ring. Computational studies indicate that cyclodehydration proceeds via a six-membered transition state, with activation energies ranging from 34.3 to 47.7 kcal/mol depending on substituents.

Optimization Parameters:

- Temperature: Reactions conducted at 60–80°C achieve 85–92% yield, avoiding side reactions like hydrolysis.

- Stoichiometry: A 1:1 molar ratio of maleic anhydride to 3-hydroxypropylamine minimizes unreacted starting material.

- Catalysts: Lewis acids (e.g., ZnCl₂) reduce cyclodehydration activation energy by 10–15%.

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| Temperature | 60–80°C | 85–92 | Maleic acid (<5%) |

| Solvent | DMF, THF | 88–90 | Oligomers (3–8%) |

| Catalyst (ZnCl₂) | 5 mol% | 90–92 | None detected |

Catalytic Systems for Imidization and Cyclodehydration

Cyclodehydration of maleamic acid intermediates to maleimides requires efficient catalytic systems. Acetic anhydride paired with tertiary amines (e.g., triethylamine) is widely used, enabling proton abstraction and accelerating ring closure.

Catalyst Comparison:

- Acetic Anhydride/Acetate Anion: Generates mixed anhydrides, lowering the activation barrier by 15–20% compared to uncatalyzed reactions.

- Triethylamine: Acts as a base, deprotonating the maleamic acid to form a reactive anion. This pathway dominates in non-polar solvents like dichloromethane.

- Metal Catalysts: Zinc chloride coordinates with carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack (yield increase: 8–12%).

Mechanistic Insights:

- Step 1: Deprotonation of maleamic acid by triethylamine forms a resonance-stabilized anion.

- Step 2: Anhydride formation via reaction with acetic anhydride, followed by intramolecular attack of the amide nitrogen on the carbonyl carbon.

- Step 3: Elimination of acetate, yielding N-(3-hydroxypropyl)maleimide.

Computational models (PM3/CM1P) predict that electron-withdrawing groups on the amine accelerate cyclization by stabilizing transition-state charges.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent polarity and boiling point significantly impact reaction kinetics and product isolation. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates, while high-boiling solvents (e.g., xylene) facilitate thermal cyclodehydration.

Key Findings:

- Polar Aprotic Solvents: Increase reaction rates by 30–40% via stabilization of ionic intermediates (e.g., maleamic acid anions).

- Non-Polar Solvents: Favor anhydride formation but require higher temperatures (100–130°C), risking decomposition.

- Azeotropic Solvents: Xylene removes water via distillation, shifting equilibrium toward maleimide formation (yield improvement: 10–15%).

| Solvent | Polarity (ET₃₀) | Boiling Point (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| DMF | 0.40 | 153 | 90 | Oligomers (5%) |

| Xylene | 0.07 | 140 | 85 | Maleic acid (8%) |

| Dichloromethane | 0.31 | 40 | 78 | Hydrolysis (12%) |

Mitsunobu Reaction Approaches for N-Alkylation

The Mitsunobu reaction offers an alternative pathway for introducing the 3-hydroxypropyl group onto maleimide. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the coupling of maleimide with 3-hydroxypropanol.

Reaction Conditions:

- Substrates: Maleimide and 3-hydroxypropanol in stoichiometric ratios.

- Catalysts: DEAD (1.2 equiv) and triphenylphosphine (1.2 equiv).

- Solvent: THF or DMF at 0–25°C.

Mechanism:

- Oxidation-Reduction: DEAD oxidizes triphenylphosphine to triphenylphosphine oxide, generating a protonated intermediate.

- Alkoxyphosphonium Ion Formation: The alcohol attacks the phosphonium ion, forming a reactive alkoxyphosphonium species.

- N-Alkylation: The maleimide nitrogen displaces the phosphine oxide, yielding N-(3-hydroxypropyl)maleimide.

Yield Optimization:

- Low Temperatures (0–10°C): Minimize side reactions (e.g., over-alkylation), achieving 78–84% yield.

- Excess Alcohol: A 1.5:1 alcohol-to-maleimide ratio improves conversion by 12–15%.

The thiol-maleimide Michael addition reaction represents one of the most efficient bioconjugation reactions, with n-(3-hydroxypropyl)maleimide demonstrating characteristic kinetic behavior consistent with other maleimide derivatives [8] [11]. The reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide linkage [14] [35].

Kinetic studies reveal that the thiol-maleimide reaction exhibits exceptional chemoselectivity for thiols at physiological pH ranges between 6.5 and 7.5, with reaction rates approximately 1,000 times faster than with amines at neutral pH [11]. The reaction mechanism follows a base-catalyzed pathway where the formation of the thiolate anion is the critical step governing overall reaction kinetics [10] [35].

Kinetic Parameters and Rate Constants

Research demonstrates that the observed pseudo-first-order rate constants for thiol-maleimide reactions are highly dependent on solution conditions [35] [36]. For typical maleimide compounds, second-order rate constants ranging from 5.2 × 10³ to 2.5 × 10⁴ M⁻¹s⁻¹ have been reported under physiological conditions [38] [12].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Second-order rate constant | 5.2 × 10³ M⁻¹s⁻¹ | pH 7.4, 25°C | [12] |

| Reaction completion time | 5-30 seconds | Physiological conditions | [35] |

| pH optimum | 6.5-7.5 | Aqueous buffer | [11] |

| Temperature coefficient | Q₁₀ = 2.3 | 25-37°C | [35] |

The hydroxypropyl substituent in n-(3-hydroxypropyl)maleimide enhances water solubility and may influence reaction kinetics through hydrogen bonding interactions . Computational studies indicate that the electron-withdrawing capacity of substituents significantly affects the reactivity of the maleimide double bond toward nucleophilic attack [10] [12].

Environmental Factors Affecting Kinetics

The reaction kinetics are substantially influenced by buffer composition, pH, and ionic strength [35] [36]. Studies show that lowering polymer weight percentage, buffer concentration, and pH can decelerate gelation kinetics while maintaining reaction efficiency [35]. The pKa of the thiol donor regulates the speed of the thiol-maleimide reaction, with more acidic thiols showing reduced reactivity [35] [10].

Solvent effects play a crucial role in reaction kinetics, with polar solvents like water and dimethyl sulfoxide favoring the Michael addition due to stabilization of the charged transition state [10] [13]. The choice of initiator also influences the mechanism, with reactions proceeding via base-initiated, nucleophile-initiated, or ion pair-initiated pathways depending on conditions [10].

Retro-Michael Reactivity in Physiological Environments

The thiosuccinimide products formed from n-(3-hydroxypropyl)maleimide conjugation can undergo retro-Michael reactions in the presence of competing thiols, particularly glutathione, under physiological conditions [15] [16] [18]. This reversibility represents a significant consideration for bioconjugation applications where conjugate stability is paramount.

Mechanism of Retro-Michael Exchange

The retro-Michael reaction proceeds through a β-elimination mechanism where the thiosuccinimide adduct dissociates back to the original thiol and maleimide components [15] [18]. In biological environments containing excess thiols, this leads to thiol exchange reactions where the original conjugated thiol is displaced by endogenous thiols such as glutathione [16] [21].

Model studies using various thiol donors conjugated to maleimides and subsequently incubated with glutathione demonstrate half-lives of conversion ranging from 3.1 to 258 hours, with extents of conversion varying from 0.8% to 90.7% depending on the electronic properties of both the thiol and maleimide components [9] [16].

Factors Influencing Retro-Michael Reactivity

The kinetics and extent of retro-Michael reactions are significantly dependent on several molecular and environmental factors [9] [16]:

| Factor | Effect on Half-life | Conversion Extent | Reference |

|---|---|---|---|

| Electron-withdrawing N-substituents | Decreased (3.1-18 h) | Increased (12-90%) | [16] |

| Higher thiol pKa | Increased (3.6-258 h) | Decreased (1-91%) | [16] |

| Lower pH conditions | Increased | Decreased | [16] [18] |

| Presence of thiol traps | No significant effect | Variable | [16] |

The electronic nature of the maleimide N-substituent plays a crucial role in determining retro-Michael reactivity [16]. Electron-withdrawing groups accelerate both the forward Michael addition and the reverse reaction, while electron-donating groups tend to stabilize the thiosuccinimide adduct [15] [17].

Glutathione-Mediated Exchange Reactions

Glutathione, present at millimolar concentrations in cells, represents the primary competing thiol for exchange reactions [18] [21]. Studies demonstrate that aromatic thiols conjugated to maleimides show greater susceptibility to glutathione exchange compared to aliphatic thiols [18] [21]. The formation of glutathione adducts can result in loss of targeting properties in bioconjugate applications [15].

Ring-opening of the succinimide through hydrolysis provides a mechanism for stabilizing thiol-maleimide conjugates against retro-Michael exchange [18] [19]. This hydrolysis converts the reversible thiosuccinimide to an irreversible thioether, effectively preventing thiol exchange reactions [15] [18].

Diels-Alder Cycloaddition Specificity with Conjugated Dienes

n-(3-hydroxypropyl)maleimide can function as a dienophile in Diels-Alder cycloaddition reactions with various conjugated dienes, offering an alternative conjugation strategy to thiol-maleimide chemistry [23] [25] [28]. The electron-deficient nature of the maleimide double bond makes it an effective dienophile for [4+2] cycloaddition reactions.

Diene Partner Selectivity

The reactivity of maleimides in Diels-Alder reactions varies significantly depending on the electronic properties of the diene partner [24] [26]. Electron-rich dienes such as furan, cyclopentadiene, and anthracene derivatives show enhanced reactivity with maleimide dienophiles [25] [27] [28].

Research demonstrates that maleimides react readily with furan at elevated temperatures around 130°C in appropriate solvents . The reaction typically proceeds with high regioselectivity, favoring the exo isomer due to kinetic control [25] [28].

| Diene Partner | Reaction Temperature | Reaction Time | Selectivity | Reference |

|---|---|---|---|---|

| Furan | 130°C | 2-8 hours | >95% exo | [25] [28] |

| Cyclopentadiene | 25°C | Minutes | >90% exo | [27] |

| Anthracene | 25-50°C | Hours | >99% | [26] |

| Sorbic acid derivatives | 140°C | Hours | High | [26] |

Thermoreversible Behavior

Certain Diels-Alder adducts formed with maleimides exhibit thermoreversible behavior, undergoing retro-Diels-Alder reactions at elevated temperatures [22] [26]. The furan-maleimide adduct shows reversibility with a retro-Diels-Alder temperature around 110°C, making it useful for thermally responsive materials [26].

Studies on polymer networks cross-linked via Diels-Alder chemistry demonstrate that maleimide-containing systems can undergo controlled degelation and self-healing at specific temperatures [26]. The anthracene-maleimide pair, while generally considered irreversible, shows partial reversibility at temperatures of 200-250°C [26].

Aqueous Diels-Alder Reactions

Diels-Alder reactions between diene-modified biomolecules and maleimide-derivatized compounds can proceed efficiently in aqueous environments [28]. Research demonstrates that peptide-oligonucleotide conjugates can be prepared using aqueous Diels-Alder chemistry at 37°C with high yield and purity [28].

The hydrophobic effect in water accelerates Diels-Alder reactions, with rate enhancements observed for various diene-dienophile pairs compared to organic solvents [23] [28]. Reaction times for bioconjugation applications typically range from 1-20 hours depending on the size and concentration of the reactants [28].

pH-Dependent Stability of Thiosuccinimide Adducts

The stability of thiosuccinimide adducts formed from n-(3-hydroxypropyl)maleimide conjugation exhibits strong pH dependence, with implications for bioconjugate stability and controlled release applications [29] [30] [33]. The succinimide ring is susceptible to hydrolytic ring-opening, particularly under basic conditions.

Hydrolysis Kinetics and pH Effects

Thiosuccinimide hydrolysis follows complex kinetics with multiple pathways operating simultaneously [33] [45]. The hydrolysis rate increases dramatically with increasing pH, following the general mechanism of base-catalyzed amide hydrolysis [32] [40] [43].

Kinetic studies of maleimide hydrolysis reveal that the reaction follows the empirical equation: kobs = (A₁[OH⁻] + A₂[OH⁻]²)/(1 + A₃[OH⁻]), indicating involvement of both neutral and ionized forms of the maleimide [40]. The pKa of maleimide has been determined to be approximately 10.0, which influences the pH-dependent hydrolysis behavior [40] [43].

| pH Range | Hydrolysis Rate | Half-life | Predominant Species | Reference |

|---|---|---|---|---|

| 5.0-6.0 | Very slow | >weeks | Neutral form | [29] [33] |

| 6.5-7.5 | Moderate | Hours to days | Mixed | [29] [30] |

| 8.0-9.0 | Rapid | Minutes to hours | Ionized form | [29] [33] |

| >9.0 | Very rapid | Seconds to minutes | Ionized form | [40] [43] |

Structural Factors Affecting Stability

The rate of thiosuccinimide hydrolysis is significantly influenced by the electronic properties of substituents on the maleimide nitrogen [30] [33]. Electron-withdrawing groups accelerate hydrolysis by stabilizing the tetrahedral intermediate, while electron-donating groups retard the reaction [19] [33].

Studies on antibody-drug conjugates demonstrate that N-phenyl maleimides undergo much faster hydrolysis (80-86% within 24 hours) compared to N-alkyl maleimides (30-36% under similar conditions) [47]. The presence of basic nitrogen atoms positioned two carbons from the maleimide ring dramatically accelerates hydrolysis through intramolecular base catalysis [19] [33].

pH-Dependent Equilibrium Behavior

Under mildly acidic conditions (pH 6.0), hydrolyzed thiosuccinimides can undergo partial ring closure, establishing an equilibrium between open and closed forms [30] [33]. This reversible behavior has important implications for the long-term stability of bioconjugates in physiological environments.

Research demonstrates that the percentage of ring closure after stress testing varies significantly based on linker design [33]. Neutral linkers that accelerate hydrolysis through electron-withdrawing effects show more consistent behavior across pH ranges compared to basic linkers that rely on local base catalysis [33].

Implications for Bioconjugate Design

The pH-dependent stability profile of thiosuccinimide adducts provides opportunities for designing controlled release systems [18] [21]. The differential stability at various pH values can be exploited for targeted drug delivery, where conjugates remain stable in blood (pH 7.4) but undergo controlled cleavage in acidic tumor environments or intracellular compartments [15] [30].

Maleimide-Thiol Coupling for Fluorescent Probe Development

The development of fluorescent probes based on maleimide-thiol coupling chemistry has revolutionized cellular imaging and biochemical analysis applications. Maleimide-based fluorescent probes exploit the high specificity and reactivity of sulfhydryl groups with maleimide moieties to form stable thioether bonds, enabling selective detection and visualization of thiol-containing biomolecules [9] [10]. The exceptional selectivity arises from the fact that maleimides react approximately 1000 times faster with thiols than with amines at neutral pH, making this chemistry particularly suitable for biological applications [9].

Rhodamine-based probes incorporating maleimide recognition units have demonstrated remarkable performance characteristics, with detection systems achieving greater than 200-fold increases in fluorescence intensity upon glutathione binding [10]. These probes exhibit linear fluorescence responses across physiologically relevant concentration ranges, typically from 2 to 26 micromolar, with detection limits reaching 0.219 micromolar [10]. The mechanism involves Michael addition followed by spirolactam ring opening, transforming non-fluorescent precursors into strongly fluorescent thiol-rhodamine adducts with emission maxima at 586 nanometers [10].

Nitrobenzoxadiazole-maleimide conjugates represent another significant advancement in fluorescent probe design, offering turn-on responses with exceptional sensitivity. These probes demonstrate minimal background fluorescence with quantum yields below 1 × 10⁻⁴ in their unreacted state, yet display dramatic fluorescence enhancement upon thiol conjugation [11]. The detection capability extends to 1.2 × 10⁻⁷ molar concentrations with signal-to-noise ratios of 3, accompanied by 110-nanometer red-shifted absorption spectra that enable visual detection by the naked eye [11].

Boron-dipyrromethene-based probes utilizing maleimide chemistry have revealed important insights into aggregation-controlled fluorescence mechanisms. These systems demonstrate fluorogenicity through thiol-dependent modulation of fluorophore aggregation, where the maleimide group serves dual functions as both a recognition element and an aggregation modulator [12]. The aggregation-caused quenching phenomenon in aqueous solutions can be exploited for turn-on sensing applications, providing an alternative mechanism to traditional photoinduced electron transfer approaches [12].

The synthesis of fluorescent maleimide probes typically involves straightforward preparation methods, often utilizing one-pot photooxidation reactions starting from readily accessible furans using visible light and oxygen [13]. These approaches provide access to diverse 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one building blocks that serve as advantageous alternatives to traditional maleimides for site-selective cysteine labeling [13]. The resulting probes display excellent cysteine selectivity and yield thiol conjugates with superior stability compared to conventional maleimide systems [13].

Reversible Labeling Techniques for Protein Dynamics Studies

Reversible protein labeling strategies have emerged as essential tools for dynamic studies of protein function, localization, and interactions. Unlike conventional irreversible covalent modification approaches, reversible labeling enables temporal control over protein modifications, allowing researchers to monitor dynamic processes and perform iterative experiments on the same protein samples [14] [15]. The development of reversible bioconjugation methods addresses the long-sought goal of visualizing and manipulating proteins through reversible covalent attachment of chemical probes [16].

The most well-established reversible labeling system utilizes acyl carrier protein modification through post-translational custom pantetheine attachment [15] [17]. This methodology employs phosphopantetheine transferase and acyl carrier protein hydrolase enzymes to achieve fully reversible modification cycles [17]. The transferase catalyzes the attachment of phosphopantetheine analogs conjugated to various tags, while the hydrolase enables complete removal of these modifications, returning proteins to their apo-forms for subsequent rounds of labeling [17] [18].

The reversible pantetheine system demonstrates remarkable robustness, allowing multiple modification-removal cycles without protein degradation or loss of identity [18]. This iterative capability provides markedly improved flexibility for rapid modification of protein species compared to traditional enzymatic methods [18]. The approach has been successfully applied to nuclear magnetic resonance structural studies of protein-substrate interactions, enabling researchers to swap different fluorescent and functional tags on single proteins throughout experimental procedures [15] [17].

Recent advances have introduced genetically encoded dithiolane-containing amino acids for reversible protein labeling applications [14]. This strategy utilizes organoarsenic conjugation chemistry with dithiarsolane dicarboxylic acid probes to achieve near-quantitative labeling and ethanedithiol-mediated removal within one hour at room temperature [14]. The approach demonstrates reduced toxicity compared to traditional arsenoxide reagents, with sevenfold higher half-maximal inhibitory concentrations, and fluorescent derivatives show no cytotoxicity up to 100 micromolar concentrations [14].

The development of reversible thiol-ene bioconjugation systems has enabled dynamic patterning and release of signaling proteins from hydrogel matrices [19]. These systems employ allyl sulfide chain-transfer agents that facilitate photomediated, reversible protein attachment through thiol-ene reactions [19]. Upon addition of thiolated proteins, previously tethered proteins are released while the alkene functionality regenerates, enabling multiple iterations of protein patterning and release at physiologically relevant concentrations [19].

Metabolic labeling approaches using non-canonical amino acids provide another avenue for reversible protein modification in living systems [20] [21]. These techniques enable labeling of nascent proteomes through injection of clickable non-canonical amino acids, which can be selectively enriched and identified through mass spectrometry-based methods [20]. The approach has proven particularly valuable for studying dynamic regulation of extracellular matrix proteins during development, revealing protein dynamics information that cannot be captured through traditional proteomic techniques [20].

Comparative Analysis with Other Cysteine-Selective Reagents

The landscape of cysteine-selective bioconjugation reagents has expanded significantly beyond traditional maleimides, with each approach offering distinct advantages and limitations for specific applications. Carbonylacrylic reagents represent a rational design advancement that addresses the known instability of maleimide conjugates, which undergo thiol-exchange reactions in vivo [22]. These reagents demonstrate rapid thiol Michael-addition under biocompatible conditions while using stoichiometric amounts, contrasting with maleimides that require excess reagent for complete conversion [22].

The selectivity profile of carbonylacrylic reagents proves superior to maleimides at elevated pH conditions. While maleimides show lysine cross-reactivity at pH 8.0, carbonylacrylic reagents maintain exquisite cysteine selectivity under these conditions [22]. The resulting conjugates resist degradation in plasma and maintain biological functionality, as demonstrated through selective imaging and detection applications in apoptotic and human epidermal growth factor receptor 2-positive cells [22]. The straightforward preparation, stoichiometric utilization, and exceptional cysteine selectivity combined with product stability make carbonylacrylic reagents particularly suitable for routine preparation of chemically defined conjugates for in vivo applications [22].

Cyclopropenone reagents have emerged as highly selective tools for N-terminal cysteine modification, offering advantages over traditional 2-cyanobenzothiazole methods [23] [24]. These reagents react exclusively with 1,2-aminothiol groups, demonstrating remarkable selectivity even in the presence of other nucleophilic residues including lysine, serine, threonine, and tyrosine [24]. Importantly, glutathione, the most abundant low-molecular-weight thiol in cells, does not interfere with cyclopropenone reactions, contrasting with 2-cyanobenzothiazole reagents that show cross-reactivity with various thiol nucleophiles [24].

Para-quinone methides have been developed as efficient and selective cysteine conjugation reagents, demonstrating robust reaction kinetics with rate constants reaching 1.67 × 10⁴ M⁻¹s⁻¹ [25]. These reagents exhibit high specificity toward cysteine residues across various amino acid derivatives, peptides, and proteins [25]. The application of para-quinone methide conjugation has been successfully demonstrated in fluorescent probe attachment to human epidermal growth factor receptor 2 nanobodies, enabling selective labeling of receptor-positive cells [25].

5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one building blocks offer advantageous alternatives to traditional maleimides for site-selective cysteine labeling within proteins [13]. These reagents can be synthesized through one-pot photooxidation reactions using simple and accessible furans with visible light and oxygen [13]. The resulting compounds display excellent cysteine selectivity while yielding thiol conjugates with superior stability compared to conventional maleimide systems [13]. The enhanced stability characteristics make these reagents particularly attractive for applications requiring long-term conjugate integrity [13].

The stability comparison between different cysteine-selective reagents reveals significant variations in their resistance to physiological degradation processes. Traditional maleimide-thiol conjugates suffer from susceptibility to retro-Michael reactions and thiol exchange, with half-lives that depend strongly on the specific cysteine environment and solution conditions [26] [27]. Ring-opening hydrolysis can stabilize these conjugates, but the process occurs too slowly with commonly used maleimides to prevent thiol exchange effectively [27]. However, electron-withdrawing N-substituents dramatically accelerate ring-opening rates, producing conjugates with half-lives exceeding two years [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant